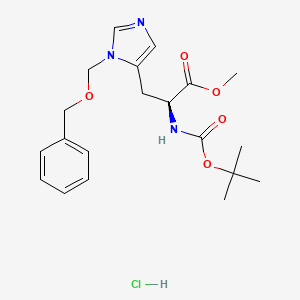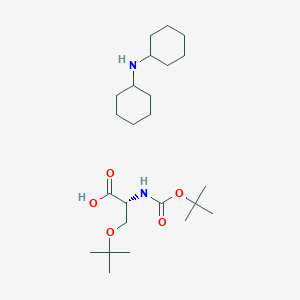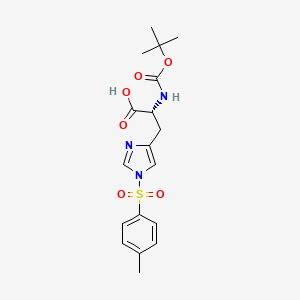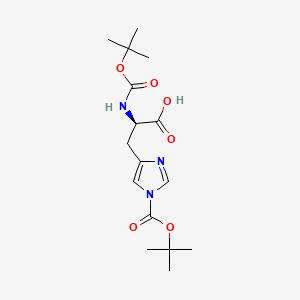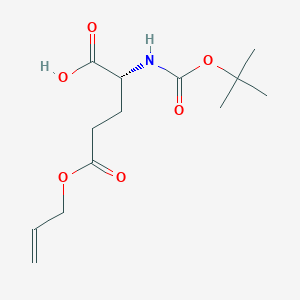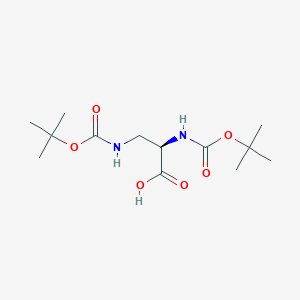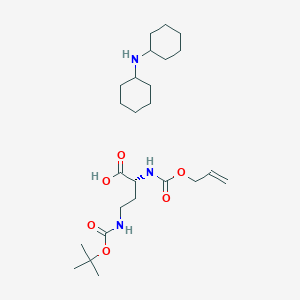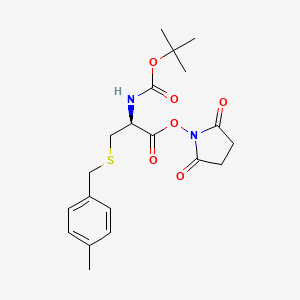
27072-45-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluorescein isothiocyanate (FITC) is a fluorescent dye widely used in biomedicine12. It is primarily used for labeling antibodies in immunofluorescence assays and flow cytometry34. It is an amine-reactive derivative of fluorescein dye5.
Synthesis Analysis
The synthesis of FITC involves the reaction of 4-nitrophthalic anhydride with resorcinol at 195-200°C for 10 hours. This results in a mixture of 3’-nitrofluorescein and 4’-nitrofluorescein, which is then acetylated with acetic anhydride. The product is hydrolyzed with a saturated solution of sodium hydroxide in ethanol to yield 4’-nitrofluorescein. The 4’-nitrofluorescein is then dissolved in ammonia and reacted with Raney nickel and hydrazine at room temperature for 2 hours to reduce it to 4’-aminofluorescein6.Molecular Structure Analysis
The molecular formula of FITC is C21H11NO5S7. The molecular weight is 389.38 g/mol17.
Chemical Reactions Analysis
FITC is an amine-reactive derivative of fluorescein dye. It reacts with primary amines at pH 7.0 to 9.03.Physical And Chemical Properties Analysis
FITC appears as a dark yellow powder5. It is soluble in water and decomposes in water. It is easily soluble in alkaline aqueous solution, and it shows strong green fluorescence5. It is sensitive to light and heat9. The boiling point is 708.6±60.0 °C at 760 mmHg, and the melting point is >360ºC (lit.)5.
Aplicaciones Científicas De Investigación
Scientific Software and Research Applications
- Scientific Software in Research : A paper discusses the challenges in developing scientific research applications, noting that they are often written from scratch by scientists rather than expert programmers. The use of scientific software frameworks is explored for grid-enabling existing applications and developing new ones, enhancing programming productivity in research (Appelbe, Moresi, Quenette, & Simter, 2007).
Genotyping and DNA Sequencing
Next-Generation Sequencing for Genotyping : A study outlines a 454 multiplex sequencing method for genotyping highly polymorphic genes in large-scale studies. This approach is beneficial for biomedical and evolutionary research, demonstrating the application of high-throughput sequencing technologies (Galan, Guivier, Caraux, Charbonnel, & Cosson, 2010).
Isolation of Simple Sequence Repeat Loci : Another paper describes the use of next-generation sequencing technologies for developing microsatellite loci in plant genetic research. This demonstrates the application of these technologies in isolating and developing genome-wide genetic markers (Zalapa, Cuevas, Zhu, Steffan, Senalik, Zeldin, McCown, Harbut, & Simon, 2012).
Data Management and Sharing
- Data Sharing Practices in Science : A study investigates the practices and perceptions of data sharing among scientists. It highlights the barriers and enablers of data sharing, emphasizing the importance of this practice in the scientific method for verification of results and extending research (Tenopir, Allard, Douglass, Aydinoğlu, Wu, Read, Manoff, & Frame, 2011).
Research Methodologies
- Crowdsourcing in Scientific Research : This paper discusses the value of crowdsourcing in scientific research. It argues that horizontally distributed scientific research can complement traditional small-team approaches, enabling researchers to tackle ambitious projects and enhance the quality of scientific research (Uhlmann, Ebersole, Chartier, Errington, Kidwell, Lai, McCarthy, Riegelman, Silberzahn, & Nosek, 2019).
Safety And Hazards
FITC is harmful if swallowed or inhaled. It causes skin irritation and serious eye irritation. It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled10. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area10.
Direcciones Futuras
Unfortunately, I couldn’t find specific information on the future directions of FITC. However, given its wide-ranging applications in biomedicine, particularly in fluorescence microscopy, flow cytometry, and immunofluorescence-based assays, it is likely that FITC will continue to be a valuable tool in these fields.
Please note that this information is based on the most recent data available and may not include the most current research findings.
Propiedades
Número CAS |
27072-45-3 |
|---|---|
Nombre del producto |
27072-45-3 |
Fórmula molecular |
C21H11NO5S |
Peso molecular |
778.76 |
Pureza |
97%min |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



